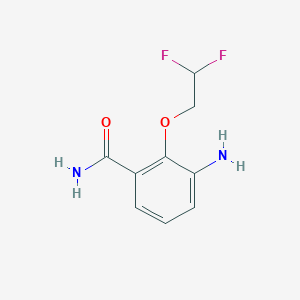
3-Amino-2-(2,2-difluoroethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(2,2-difluoroethoxy)benzamide is a chemical compound with the molecular formula C9H10F2N2O2 and a molecular weight of 216.18 g/mol It is characterized by the presence of an amino group, a difluoroethoxy group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,2-difluoroethoxy)benzamide typically involves the reaction of 3-amino-2-hydroxybenzamide with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Amino-2-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamide compounds .
科学的研究の応用
3-Amino-2-(2,2-difluoroethoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-2-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group and difluoroethoxy moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-4-(2,2-difluoroethoxy)benzamide
- 3-Amino-2-(2,2-difluoroethoxy)benzoic acid
- 3-Amino-2-(2,2-difluoroethoxy)benzyl alcohol
Uniqueness
3-Amino-2-(2,2-difluoroethoxy)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
生物活性
3-Amino-2-(2,2-difluoroethoxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H11F2N3O and features an amino group, a difluoroethoxy group, and a benzamide moiety. These functional groups contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may modulate enzyme activities or receptor signaling pathways, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could alter receptor signaling, affecting cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 4.5 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis.
| Study Type | Findings |
|---|---|
| In vitro | Reduced cell death in oxidative stress models |
| Animal models | Improved cognitive function in Alzheimer's models |
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated significant growth inhibition in HeLa cells with an IC50 value of 5 µM, suggesting its potential as a lead compound for further development . -
Neuroprotection Research :
In a study exploring neuroprotective compounds against oxidative stress-induced neuronal damage, this compound was found to significantly reduce neuronal apoptosis in vitro. The study highlighted its potential for treating neurodegenerative conditions such as Alzheimer's disease .
特性
IUPAC Name |
3-amino-2-(2,2-difluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIPRUDHZZUGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)OCC(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














